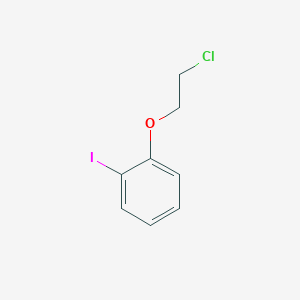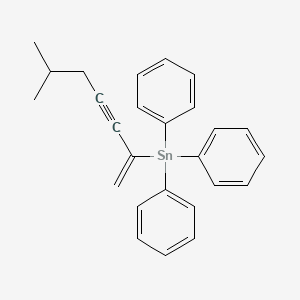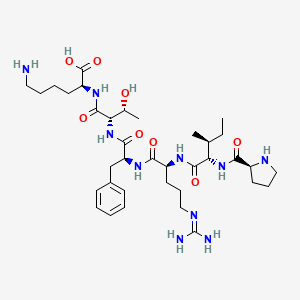![molecular formula C18H15BrN2O2 B15169122 Urea, N-[(2-bromophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)- CAS No. 648420-33-1](/img/structure/B15169122.png)
Urea, N-[(2-bromophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-[(2-bromophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- is a complex organic compound that features both bromophenyl and hydroxy-naphthalenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[(2-bromophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- typically involves the reaction of 2-bromobenzylamine with 7-hydroxy-1-naphthaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to complete the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Urea, N-[(2-bromophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound can be used to study enzyme interactions and protein binding. The presence of the hydroxy-naphthalenyl group makes it a useful probe for fluorescence-based assays.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of Urea, N-[(2-bromophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- involves its interaction with specific molecular targets. The bromophenyl and hydroxy-naphthalenyl groups can bind to various enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes.
類似化合物との比較
Similar Compounds
- Urea, N-[(2-chlorophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)-
- Urea, N-[(2-fluorophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)-
- Urea, N-[(2-methylphenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)-
Uniqueness
The uniqueness of Urea, N-[(2-bromophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- lies in the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. This makes it distinct from its chlorinated, fluorinated, or methylated analogs.
特性
CAS番号 |
648420-33-1 |
|---|---|
分子式 |
C18H15BrN2O2 |
分子量 |
371.2 g/mol |
IUPAC名 |
1-[(2-bromophenyl)methyl]-3-(7-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C18H15BrN2O2/c19-16-6-2-1-4-13(16)11-20-18(23)21-17-7-3-5-12-8-9-14(22)10-15(12)17/h1-10,22H,11H2,(H2,20,21,23) |
InChIキー |
NHTLFZBVOOZOGD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CNC(=O)NC2=CC=CC3=C2C=C(C=C3)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B15169044.png)
![Diethyl 3-amino-1h-thieno[3,2-c]pyrazole-1,5-dicarboxylate](/img/structure/B15169046.png)


![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-thiazol-2-YL-](/img/structure/B15169066.png)





![Benzene, 2-[(3-fluoropropyl)thio]-1,4-dimethoxy-](/img/structure/B15169120.png)


![1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione](/img/structure/B15169138.png)
